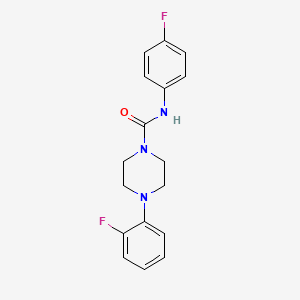
4-(2-fluorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-fluorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide, also known as piperazine analog 4 (PA4), is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. PA4 is a piperazine derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
作用機序
The mechanism of action of PA4 is not fully understood, but it is believed to work by modulating the activity of the serotonin and dopamine receptors. PA4 has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. Additionally, PA4 has been shown to act as an antagonist at the D2 receptor, which is involved in the regulation of dopamine neurotransmission.
Biochemical and Physiological Effects:
PA4 has been shown to have several biochemical and physiological effects. Studies have shown that PA4 can increase the levels of serotonin and dopamine in the brain, which can have a positive effect on mood and behavior. Additionally, PA4 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons.
実験室実験の利点と制限
PA4 has several advantages for lab experiments. It has a high affinity for the serotonin 5-HT1A receptor and the dopamine D2 receptor, making it a potential candidate for the treatment of various neurological disorders. Additionally, PA4 has been shown to have a good safety profile and low toxicity in animal studies.
However, there are also some limitations to using PA4 in lab experiments. The synthesis method of PA4 is relatively complex, and the yield of the compound is not very high. Additionally, more research is needed to fully understand the mechanism of action of PA4 and its potential therapeutic uses.
将来の方向性
There are several future directions for research on PA4. One potential direction is to further investigate the mechanism of action of PA4 and its potential therapeutic uses in the treatment of neurological disorders. Additionally, more research is needed to optimize the synthesis method of PA4 and increase the yield of the compound. Finally, further studies are needed to evaluate the safety and toxicity of PA4 in human subjects.
合成法
The synthesis method of PA4 involves the reaction of 2-fluoroaniline and 4-fluorobenzoyl chloride in the presence of triethylamine and dichloromethane. The reaction is carried out at room temperature, and the resulting product is purified by column chromatography. The yield of PA4 obtained through this method is typically around 60-70%.
科学的研究の応用
PA4 has been extensively studied for its potential applications in medicinal chemistry. Several studies have shown that PA4 has a high affinity for the serotonin 5-HT1A receptor and the dopamine D2 receptor, making it a potential candidate for the treatment of various neurological disorders such as depression and schizophrenia.
特性
IUPAC Name |
4-(2-fluorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O/c18-13-5-7-14(8-6-13)20-17(23)22-11-9-21(10-12-22)16-4-2-1-3-15(16)19/h1-8H,9-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAZVMPJWXFJFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5709398.png)
![4-amino-N'-[4-(dimethylamino)benzylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5709404.png)



![1-[2-(2,3,5-trimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5709429.png)
![4-[2-(4-chloro-2-methylphenoxy)ethyl]morpholine](/img/structure/B5709434.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5709436.png)

![2-phenyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B5709445.png)
![1'-butyl-7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5709451.png)

